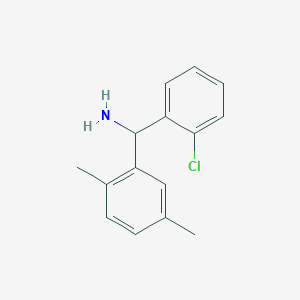
(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine
Vue d'ensemble
Description
2-Chlorophenyl)(2,5-dimethylphenyl)methanamine, commonly referred to as CPDM, is an amine derivative of an aromatic compound. It is a versatile compound that has many uses in scientific research, ranging from the synthesis of other compounds to applications in pharmacology and biochemistry.
Applications De Recherche Scientifique
Photoremovable Protecting Groups
The use of 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids illustrates a significant application in synthetic chemistry. This methodology allows the liberation of carboxylic acids from their esters upon irradiation with light, offering a controlled and efficient way to manipulate chemical structures in the synthesis of complex molecules (Klan et al., 2000).
Anaerobic Biodegradability and Toxicity
Research on substituted phenols, including 2-chlorophenol and 2,5-dimethylphenol derivatives, has provided insights into their anaerobic biodegradability and toxicity. These studies are crucial for understanding the environmental impact of these compounds and their potential degradation pathways in anoxic conditions (O. A. O'connor & L. Young, 1989).
Synthesis of Radiolabeled Compounds
The synthesis of radiolabeled compounds like "4-(2-chlorophenyl)-1, 6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C" demonstrates the application of these chemicals in medical research, particularly in drug development and pharmacokinetic studies. Such compounds are essential for tracking drug distribution and metabolism within the body (J. Hicks et al., 1984).
Environmental Monitoring and Cleanup
The determination of phenolic compounds in environmental samples, like soil, is crucial for monitoring pollution and assessing the effectiveness of cleanup strategies. Methods developed for this purpose utilize advanced chromatographic techniques to identify and quantify priority pollutants, including derivatives of chlorophenol and dimethylphenol, highlighting the importance of analytical chemistry in environmental protection (M. Alonso et al., 1998).
Chiral Discrimination in Pharmaceutical Chemistry
The separation of enantiomers is a critical process in pharmaceutical chemistry, where the activity of drugs can be highly dependent on the chirality of the molecules. Studies on the separation of enantiomers using amylose tris(3,5-dimethylphenyl)carbamate as a stationary phase exemplify the application of these compounds in developing more effective and safer pharmaceuticals (Y. Bereznitski et al., 2002).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(2,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAHUVMSUQOYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



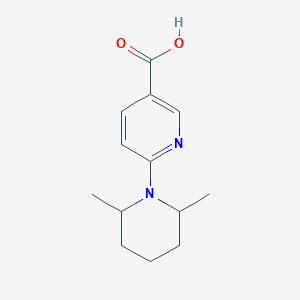
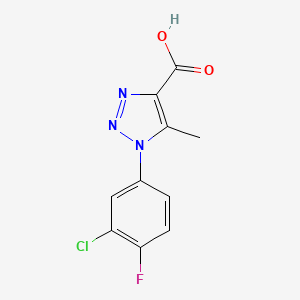
![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
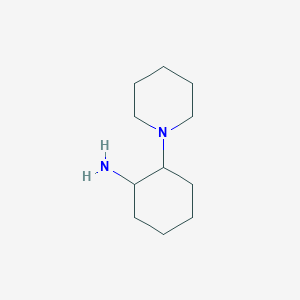
![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)
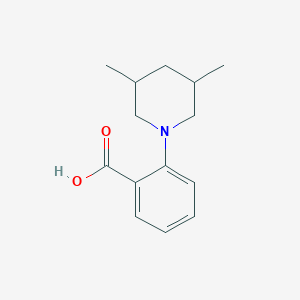

amine](/img/structure/B1461470.png)
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)

amine](/img/structure/B1461476.png)
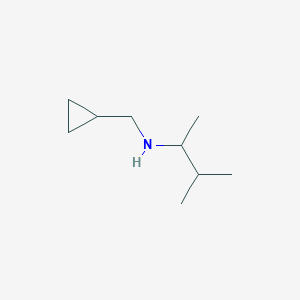
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)